molecular formula C34H40N4O10 B11933568 Pacritinib Citrate CAS No. 1228923-42-9

Pacritinib Citrate

Cat. No.: B11933568
CAS No.: 1228923-42-9
M. Wt: 664.7 g/mol
InChI Key: BAHHBHSHSRTKNK-BJILWQEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pacritinib Citrate is synthesized through a series of chemical reactions involving key intermediates. One method involves the cyclization of a compound represented by a formula II and a compound represented by a formula III under the action of an alkali accelerator . The process is characterized by easily obtained raw materials, concise procedures, and suitability for industrial production .

Industrial Production Methods: The industrial production of this compound involves the use of environmentally friendly and economical processes. The synthesis starts with the preparation of intermediates, followed by cyclization reactions under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Pacritinib Citrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Pacritinib Citrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Pacritinib Citrate is unique in its ability to inhibit both wild-type and mutant JAK2, as well as FLT3 . This dual inhibition provides a broader therapeutic effect, particularly for patients with specific genetic mutations. Additionally, this compound has shown significant benefits in patients with low platelet counts, a population that is often challenging to treat with other JAK2 inhibitors .

Properties

CAS No.

1228923-42-9

Molecular Formula

C34H40N4O10

Molecular Weight

664.7 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

InChI

InChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+;

InChI Key

BAHHBHSHSRTKNK-BJILWQEISA-N

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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